Bienvenue dans la boutique en ligne BenchChem!

HAC-Y6

Cytotoxicity Colon Cancer Microtubule Inhibitor

HAC-Y6 (CAS 1331959-78-4) is a well-characterized microtubule depolymerizer for oncology research. Differentiates via dual extrinsic/intrinsic apoptosis and in vivo glioma validation. Serves as a validated reference standard for colorectal, hepatic, and GBM assays. Bulk and custom sizes available.

Molecular Formula C23H22N2O4
Molecular Weight 390.4 g/mol
Cat. No. B612146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHAC-Y6
SynonymsHACY6;  HAC-Y6;  HAC Y6.
Molecular FormulaC23H22N2O4
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C23H22N2O4/c1-14(26)16-7-8-19-18(12-16)17-6-5-9-24-23(17)25(19)13-15-10-20(27-2)22(29-4)21(11-15)28-3/h5-12H,13H2,1-4H3
InChIKeyNYMMDHGEECPYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HAC-Y6: A Novel α-Carboline Microtubule Inhibitor with Demonstrated Selective Anticancer Activity


HAC-Y6, chemically known as 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (CAS: 1331959-78-4), is a synthetic α-carboline derivative that functions as a microtubule-depolymerizing agent [1]. It has been shown to disrupt microtubule assembly, induce G2/M cell cycle arrest, and trigger apoptosis in human cancer cells through both extrinsic (death receptor 4) and intrinsic (mitochondrial) pathways [2].

Why HAC-Y6 Cannot Be Replaced by Generic Microtubule Inhibitors Like Colchicine or Paclitaxel


While HAC-Y6 shares the mechanism of microtubule depolymerization with agents like colchicine, its functional outcomes differ substantially in terms of potency and selectivity. In COLO 205 colon cancer cells, HAC-Y6 exhibits an IC50 of 0.52 µM, which is less potent than colchicine (IC50 ≈ 0.12 µM) or paclitaxel (IC50 ≈ 3.31 nM) [1][2][3]. However, its differentiation lies in its tumor-selectivity profile. NCI-60 panel data shows HAC-Y6 achieves log LC50 values of -6.3 and -5.97 in COLO 205 and HCC 2998 cells respectively—potencies approximately 100-fold higher than the panel average [1]. This degree of cell line-specific selectivity is not a general property of colchicine or paclitaxel, meaning a simple potency-based substitution would overlook the distinct functional advantages of HAC-Y6 in colon cancer models.

Quantitative Differentiation: HAC-Y6 vs. Colchicine and Paclitaxel in Colon Cancer Models


HAC-Y6 Displays Intermediate Potency in COLO 205 Cells Relative to Colchicine and Paclitaxel

In COLO 205 human colon adenocarcinoma cells, HAC-Y6 exhibits an IC50 of 0.52±0.035 µM after 48-hour treatment [1]. This is 4.3-fold less potent than colchicine (IC50 = 0.12 µM) and approximately 157-fold less potent than paclitaxel (IC50 = 3.31 nM) in the same cell line [2][3]. The intermediate potency may offer a wider dynamic range for dose-response studies compared to ultra-potent agents like paclitaxel.

Cytotoxicity Colon Cancer Microtubule Inhibitor

HAC-Y6 Exhibits Markedly Selective Cytotoxicity Toward Colon Cancer Cell Lines in NCI-60 Panel

In the NCI-60 human tumor cell line panel, HAC-Y6 demonstrated selective growth inhibition of colon cancer cells. The log LC50 values for COLO 205 and HCC 2998 were -6.3 and -5.97, respectively, which are approximately 100 times more potent than the average log LC50 value of -4.17 across all cell lines in the panel [1]. This high degree of colon cancer selectivity is not a general feature of colchicine or paclitaxel, which show broader, less selective cytotoxicity profiles.

Selectivity NCI-60 Panel Colon Cancer

HAC-Y6 Depolymerizes Microtubules with an Efficacy Similar to Colchicine but Activates a Distinct Apoptotic Pathway

Immunostaining and Western blot analyses reveal that HAC-Y6 depolymerizes microtubules in COLO 205 and Hep3B cells to an extent similar to that observed with colchicine treatment [1][2]. However, while colchicine primarily triggers apoptosis through intrinsic pathways, HAC-Y6 uniquely activates both extrinsic (via upregulation of death receptor 4 and caspase-8) and intrinsic (mitochondrial) pathways [2]. This dual-pathway activation may contribute to its distinct selectivity and functional profile.

Mechanism of Action Microtubule Dynamics Apoptosis

Optimal Research Applications for HAC-Y6 Based on Quantitative Differentiation Data


Colon Cancer Research Requiring Intermediate-Potency Microtubule Inhibition

Given its IC50 of 0.52 µM in COLO 205 cells—significantly less potent than paclitaxel (3.31 nM) but more manageable than some colchicine analogs—HAC-Y6 is well-suited for colon cancer studies where a wider dynamic range for dose-response experiments is desired [1][2].

Studies Investigating Tumor-Selective Cytotoxicity in Colon Cancer Models

The NCI-60 panel data shows HAC-Y6's log LC50 values in colon cancer cells are ~100-fold more potent than the panel average [1]. This makes HAC-Y6 a preferred tool for research focused on colon cancer-selective mechanisms, where broad-spectrum inhibitors like colchicine would introduce confounding off-target cytotoxicity.

Investigations of Dual Extrinsic/Intrinsic Apoptotic Pathway Activation

Unlike colchicine, which primarily triggers intrinsic apoptosis, HAC-Y6 activates both extrinsic (DR4/caspase-8) and intrinsic (mitochondrial) pathways [2][3]. This dual activation profile makes HAC-Y6 a strategic choice for experiments designed to probe apoptotic crosstalk or overcome resistance to single-pathway microtubule inhibitors.

Exploratory Studies of Microtubule Dynamics in Hepatocellular Carcinoma

HAC-Y6 has demonstrated potent antitumor activity against human hepatocellular carcinoma (HCC) Hep3B cells, disrupting microtubule assembly and causing G2/M arrest [3]. For HCC-focused research, HAC-Y6 provides an alternative to colchicine with a potentially more favorable selectivity window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for HAC-Y6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.